chemical structure and properties of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl
chemical structure and properties of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl
Title: In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 1H-1,3-Benzodiazol-5-yl(phenyl)methanol Hydrochloride
Executive Summary
In the landscape of modern medicinal chemistry and fragment-based drug discovery, the strategic fusion of privileged scaffolds is a fundamental approach to generating high-affinity ligands. 1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride (CAS: 1373232-61-1) is a highly versatile, advanced pharmaceutical intermediate that exemplifies this principle. By covalently linking a benzimidazole core with a benzhydrol (diarylmethanol) moiety, this molecule offers a dense array of hydrogen-bonding networks, tunable lipophilicity, and structural rigidity.
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties, pharmacophoric relevance, and synthetic methodologies associated with this compound. The objective is to provide researchers and drug development professionals with a rigorous, self-validating framework for utilizing this molecule in complex synthetic pipelines.
Structural and Physicochemical Profiling
The utility of any pharmaceutical intermediate is dictated by its physicochemical parameters, which govern both its behavior in synthetic reactions and its pharmacokinetic potential. The hydrochloride salt form of this compound is specifically engineered to overcome the inherent lipophilicity of the diarylmethane motif.
Table 1: Physicochemical Properties and Structural Rationale
| Property | Value | Causality / Implication in Drug Design |
| Chemical Name | 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl | IUPAC nomenclature defining the secondary alcohol linkage between the benzimidazole and phenyl rings. |
| CAS Number | 1373232-61-1 | Unique identifier specifically for the hydrochloride adduct. |
| Molecular Formula | C14H13ClN2O | Includes the HCl equivalent necessary for salt formation. |
| Molecular Weight | 260.72 g/mol | Falls well within Lipinski’s Rule of 5, ensuring the fragment leaves ample molecular weight "budget" for downstream functionalization. |
| InChIKey | NZVTYJWIYZFKGZ-UHFFFAOYSA-N | Standardized hash for cheminformatic database cross-referencing. |
| Salt Form Rationale | Hydrochloride (HCl) | Free base benzimidazoles with bulky aromatic substituents often exhibit poor aqueous solubility. Protonation of the imidazole nitrogen (conjugate acid pKa ~5.6) drastically improves solvation kinetics for biological assays. |
| Storage Conditions | Room Temperature (RT) | Stable under standard conditions; however, the HCl salt can be hygroscopic, necessitating storage in desiccated environments to prevent deliquescence. |
Pharmacophore Mapping and Biological Relevance
The architecture of 1H-1,3-benzodiazol-5-yl(phenyl)methanol is not arbitrary; it is a deliberate assembly of two highly validated pharmacophores.
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The Benzimidazole Core: Benzimidazole is a ubiquitous bioisostere for purine and indole, making it a cornerstone in the design of kinase inhibitors, antimicrobial agents, and anti-cancer therapeutics[1][2]. The N1 and N3 atoms of the imidazole ring act as critical hydrogen bond donors and acceptors, frequently engaging the hinge region of ATP-binding pockets in kinases[2].
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The Benzhydrol (Diarylmethanol) Motif: The benzhydryl motif is a privileged pharmacophore widely recognized in neuroactive and antihistaminic drugs[3]. The secondary hydroxyl group provides a highly directional hydrogen-bonding vector, while the adjacent phenyl ring acts as a steric shield or occupies deep hydrophobic sub-pockets within target receptors.
Figure 1: Pharmacophore mapping of structural motifs within a biological target pocket.
Synthetic Methodologies and Self-Validating Protocols
To ensure high-fidelity synthesis and derivatization, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choice and the analytical checkpoints required to verify success.
Protocol A: Synthesis of the Free Base via Grignard Addition
This protocol details the nucleophilic addition of a phenyl group to a benzimidazole-carboxaldehyde precursor to form the benzhydrol core.
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Step 1: Preparation of the Anhydrous Environment. Flame-dry a round-bottom flask under argon. Add 1H-benzimidazole-5-carboxaldehyde (1.0 eq) and dissolve in anhydrous Tetrahydrofuran (THF).
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Causality: Water violently quenches the Grignard reagent (forming benzene) and drastically reduces the yield of the desired nucleophilic addition.
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Step 2: Nucleophilic Addition. Cool the reaction mixture to 0°C using an ice bath. Add Phenylmagnesium bromide (PhMgBr, 1.2 eq) dropwise over 15 minutes.
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Causality: The low temperature controls the exothermic nature of the Grignard addition, preventing unwanted side reactions such as enolization or ring-opening of the sensitive benzimidazole core.
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Step 3: In-Process Monitoring (Validation). After 2 hours of stirring at room temperature, perform Thin-Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1).
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Validation Check: The starting aldehyde (which stains brightly with 2,4-Dinitrophenylhydrazine) must be completely consumed, replaced by a more polar, UV-active spot representing the magnesium alkoxide intermediate.
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Step 4: Reaction Quench. Cool the flask back to 0°C and slowly add saturated aqueous Ammonium Chloride ( NH4Cl ).
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Causality: NH4Cl is a mild proton source. It safely hydrolyzes the magnesium alkoxide to the desired secondary alcohol without providing the strong acidic conditions that would cause the dehydration of the newly formed benzhydrol into a conjugated alkene.
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Step 5: Isolation. Extract the aqueous layer with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol B: Hydrochloride Salt Formation (Target Compound Generation)
Converting the highly lipophilic free base into the HCl salt (CAS: 1373232-61-1) is critical for downstream biological evaluation.
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Step 1: Dissolution. Dissolve the purified free base from Protocol A in a minimal volume of anhydrous diethyl ether or methanol.
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Step 2: Acidification. Slowly add 1.2 equivalents of 4M HCl in dioxane while stirring vigorously at 0°C.
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Causality: Utilizing a non-aqueous acid source (HCl in dioxane) is critical. Introducing aqueous HCl would solubilize the resulting salt, preventing crystallization and complicating isolation.
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Step 3: Isolation and Validation. Stir for 30 minutes to ensure complete precipitation. Filter the resulting solid, wash with cold diethyl ether, and dry under high vacuum.
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Validation Check: Submit the solid for 1H -NMR (in DMSO- d6 ). The successful formation of the salt is validated by a distinct downfield chemical shift of the imidazole N-H and C-H protons due to the protonation of the basic nitrogen atom.
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Figure 2: Synthetic workflow and derivatization of 1H-1,3-benzodiazol-5-yl(phenyl)methanol HCl.
Conclusion
1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride represents a highly strategic convergence of the benzimidazole and benzhydrol pharmacophores. By understanding the causality behind its physicochemical properties—specifically the necessity of the hydrochloride salt for solubility—and employing rigorous, self-validating synthetic protocols, researchers can effectively leverage this intermediate. Whether utilized as a terminal ligand for kinase inhibition or as a scaffold for further oxidation into diaryl ketones, its structural logic makes it an invaluable asset in the medicinal chemist's toolkit.
References
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Sigma-Aldrich. 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl | 1373232-61-1. Retrieved from:
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[1] PubMed / NIH. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Retrieved from:
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[2] Biotech-Asia. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from:
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[3] ACS Publications. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Retrieved from:
